

# An In-depth Technical Guide to Diisoamyl Disulfide: Structure, Properties, and Synthesis

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## Compound of Interest

Compound Name: *Diisoamyl disulfide*

Cat. No.: B147390

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## Introduction

**Diisoamyl disulfide**, also known by its IUPAC name 3-methyl-1-(3-methylbutyldisulfanyl)butane, is an organic disulfide compound with the chemical formula C10H22S2.<sup>[1][2]</sup> It is structurally characterized by a disulfide bond (-S-S-) linking two isoamyl (or isopentyl) groups.<sup>[3]</sup> This compound is a clear, colorless to pale yellow liquid at room temperature, recognized by its distinct sweet, onion-like, or garlic-like aroma.<sup>[1][2][3]</sup> While its primary application is in the flavor and fragrance industry, its chemical nature—specifically the reactive disulfide bridge—makes it a molecule of interest for researchers in various fields of chemical synthesis and materials science.<sup>[3][4]</sup> This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity, tailored for professionals in research and drug development.

## Molecular Structure and Identification

The fundamental structure of **diisoamyl disulfide** consists of a ten-carbon aliphatic backbone bisected by a disulfide linkage. Each half of the molecule is a 3-methylbutyl group. The presence of this disulfide bond is the defining feature, governing much of the molecule's reactivity.

Key identifiers for **diisoamyl disulfide** include:

- CAS Number: 2051-04-9<sup>[1]</sup>

- Molecular Formula: C<sub>10</sub>H<sub>22</sub>S<sub>2</sub>[\[1\]](#)[\[2\]](#)
- Molecular Weight: Approximately 206.41 g/mol [\[4\]](#)[\[5\]](#)
- IUPAC Name: 3-methyl-1-(3-methylbutyldisulfanyl)butane.[\[1\]](#)
- SMILES: CC(C)CCSSCCCC(C)C.[\[1\]](#)[\[3\]](#)
- InChI Key: MPYGLNNTOXLWOB-UHFFFAOYSA-N.[\[1\]](#)[\[3\]](#)

Caption: 2D representation of **Diisoamyl Disulfide**.

## Physicochemical Properties

The physical and chemical properties of **diisoamyl disulfide** are summarized in the table below. These properties are critical for its handling, application in formulations, and purification.

Property	Value	Source(s)
Appearance	Clear colorless to pale yellow liquid	<a href="#">[1]</a> <a href="#">[2]</a>
Odor	Sweet, onion-like	<a href="#">[1]</a> <a href="#">[4]</a>
Boiling Point	246 to 248 °C at 760 mmHg	<a href="#">[2]</a> <a href="#">[6]</a>
Density	0.912 to 0.922 g/cm <sup>3</sup> at 20 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Refractive Index	1.481 to 1.491 at 20 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Solubility	Practically insoluble in water; Soluble in ethanol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Vapor Pressure	0.035 mmHg at 25 °C (estimated)	<a href="#">[6]</a>
Flash Point	81.11 °C (178 °F)	<a href="#">[6]</a>
logP (Octanol/Water)	~4.3 - 5.9 (estimated)	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>

## Spectroscopic Analysis

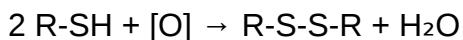
Spectroscopic data is essential for the structural confirmation and purity assessment of chemical compounds. While specific spectral data for **diisoamyl disulfide** requires direct experimental acquisition, its structure allows for the prediction of key characteristic signals.[8][9]

- Nuclear Magnetic Resonance ( $^1\text{H}$  NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the isoamyl group. This would include a doublet for the six terminal methyl protons ( $-\text{CH}(\text{CH}_3)_2$ ), a multiplet for the methine proton ( $-\text{CH}(\text{CH}_3)_2$ ), a multiplet for the adjacent methylene group ( $-\text{CH}_2-\text{CH}(\text{CH}_3)_2$ ), and a triplet for the methylene group bonded to sulfur ( $-\text{S}-\text{CH}_2-$ ).
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C-H stretching vibrations in the  $2850\text{-}3000\text{ cm}^{-1}$  region. The disulfide S-S stretch is characteristically weak and appears in the  $400\text{-}500\text{ cm}^{-1}$  range, often making it difficult to identify.[9] The absence of strong absorptions for O-H, N-H, or C=O groups confirms the compound's structure.[10][11]
- Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak ( $\text{M}^+$ ) at an  $m/z$  value corresponding to its molecular weight ( $\sim 206$ ).[8] Common fragmentation patterns would include cleavage of the S-S bond or the C-S bonds, leading to fragments corresponding to the isoamyl group and various sulfur-containing cations.

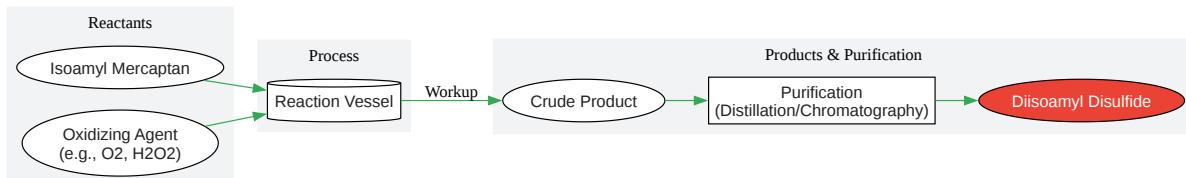
## Synthesis and Reactivity

### Synthesis via Oxidation of Isoamyl Mercaptan

The most direct and common method for synthesizing symmetrical disulfides like **diisoamyl disulfide** is the oxidation of the corresponding thiol.[12][13] In this case, isoamyl mercaptan (3-methyl-1-butanethiol) serves as the precursor. The reaction involves the coupling of two thiol molecules through the formation of a disulfide bond, with the concomitant removal of two hydrogen atoms.



Various oxidizing agents can be employed, ranging from molecular oxygen (air) in the presence of a catalyst to hydrogen peroxide or halogens.[12][13][14] Catalytic systems often involve metal salts or specific bases to facilitate the reaction under milder conditions.[12][15]



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Caption: General workflow for the synthesis of **Diisoamyl Disulfide**.

## Experimental Protocol: Catalytic Air Oxidation of Isoamyl Mercaptan

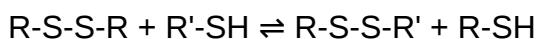
This protocol is a representative example based on general methods for mercaptan oxidation. [12][15] Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety protocols.

- Preparation: To a temperature-controlled reaction vessel equipped with a mechanical stirrer and an air inlet, add isoamyl mercaptan and a suitable solvent (e.g., an aqueous caustic solution like NaOH). [15]
- Catalyst Addition: Introduce a catalytic amount (e.g., 0.01-1 mol%) of a suitable catalyst, such as an iron salt (e.g., FeCl<sub>3</sub>), into the mixture. [15]
- Reaction: Heat the mixture to a moderate temperature (e.g., 40-60 °C) while bubbling air or oxygen through the solution with vigorous stirring. [12] Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting thiol.
- Workup: Once the reaction is complete, cool the mixture to room temperature. If a biphasic system is used, separate the organic layer. Wash the organic phase with water and then with a brine solution to remove residual catalyst and base.

- Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure. The resulting crude **diisoamyl disulfide** can be purified further by vacuum distillation to yield the final product.[16]

## Core Reactivity: Thiol-Disulfide Exchange

The disulfide bond is a dynamic functional group. Its most significant reaction is the thiol-disulfide exchange, where a thiol attacks the disulfide bond, cleaving it and forming a new disulfide and a new thiol.[17][18]



This reversible reaction is fundamental in biochemistry, particularly in protein folding where cysteine residues form disulfide bridges.[18] In a laboratory setting, this reactivity allows for the cleavage of the disulfide bond in **diisoamyl disulfide** back to isoamyl mercaptan using an excess of a reducing agent like dithiothreitol (DTT).[17]

## Applications

- Flavor and Fragrance: **Diisoamyl disulfide** is recognized as a flavoring agent by regulatory bodies and is used in food products to impart savory, onion-like notes.[1][4]
- Chemical Synthesis: As a protected form of isoamyl mercaptan, it can be used in syntheses where the free thiol is incompatible with other reagents. The disulfide can be reduced at a later stage to liberate the thiol.[17][19]
- Materials Science: Disulfides can be incorporated into polymers, creating materials that can be degraded or cross-linked under specific redox conditions, a feature explored in drug delivery systems and self-healing materials.[14]

## Safety and Handling

**Diisoamyl disulfide** is classified as causing serious eye irritation (H319).[1][20] Standard laboratory safety precautions should be strictly followed.

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[20][21]

- Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[21] Keep away from heat, sparks, and open flames.[22]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[21]

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[20] [21][22]

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